2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

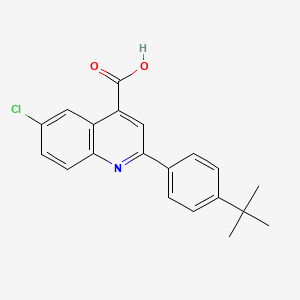

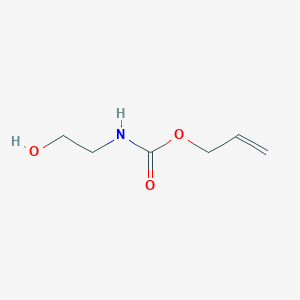

The compound 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular derivative is of interest due to its potential biological and pharmacological activities, making it a privileged structure in drug chemistry .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the cyclocondensation of 3-(2-furyl)-acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid . Another method includes the stepwise procedure starting from 3-(2-heteroaryl)acrylic acid hydrazides and acid chlorides, leading to intermediate acyclic N'-arylcarbonyl-N-[2-(2-heteroaryl)acryloyl]hydrazines . Additionally, a convenient method for the preparation of these derivatives uses commercially available aromatic and heterocyclic carboxylic acids, which undergo acylation and cyclization under the action of phosphorus trichloroxide (V) .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed by analytical and spectral data, including 1H NMR spectra and elemental analysis . The spectral characteristics of these compounds have been studied, revealing that they exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives allows for further modification. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, and the oxadiazole ring can undergo various transformation reactions . These reactive properties make the derivatives suitable building blocks for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives include their luminescent characteristics, as they emit strong purple fluorescence, which could be useful in the development of luminescent materials . The synthetic methods employed for these derivatives often result in high yields and offer advantages such as simplicity and time-saving procedures . The compounds have also shown potential as antimalarial agents, indicating their significance in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been utilized in various synthetic methods, like cyclization of furancarboxylic acid and aroyl hydrazines using phosphorus oxychloride under microwave irradiation. This method offers advantages like high yield and simple work-up procedures (Li Zheng, 2004).

- Another study involved the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their precursors, highlighting the compound's role in creating structures with potential biological and phytoeffectorial activity (E. Jedlovská & Edita Gavláková, 1994).

Biological and Pharmaceutical Research

- A study described the synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings, showcasing the compound's utility in creating novel structures with potential biological applications (A. Kudelko & Karolina Jasiak, 2013).

- Research on the synthesis of furan compounds, including derivatives of 3-(5-nitro-2-furyl)acrylonitrile, demonstrates the compound's role in forming structures with antibacterial properties (I. Hirao et al., 1971).

Antimicrobial Applications

- The compound's derivatives have been synthesized for antimicrobial activity testing, showcasing its relevance in developing new antimicrobial agents (W. El‐Sayed et al., 2011).

- Studies on the synthesis and fungicidal activity of 5-membered heterocyclic derivatives containing benzimidazoles, which include 2-chloromethyl-5H/methyl benzimidazoles, highlight the compound's potential in creating effective fungicides (L. Mishra et al., 1993).

Material Science

- The compound has been used in the study of luminescent materials, as evidenced by research on the synthesis and spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazole, showing its potential in material science applications (C. Tong, 2011).

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFFLTUPKAJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395084 |

Source

|

| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727374-86-9 |

Source

|

| Record name | 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)